molecular formula C10H9NOS B11904958 2-((Furan-2-ylmethyl)thio)pyridine CAS No. 856591-70-3

2-((Furan-2-ylmethyl)thio)pyridine

Cat. No.: B11904958
CAS No.: 856591-70-3
M. Wt: 191.25 g/mol
InChI Key: OHOGVXWSBBDZNK-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)thio)pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)thio)pyridine typically involves the reaction of pyridin-2-amine with furan-2-carbonyl chloride in the presence of a base such as propan-2-ol. This reaction forms N-(pyridin-2-yl)furan-2-carboxamide, which is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.

Scientific Research Applications

2-((Furan-2-ylmethyl)thio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)thio)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the heterocyclic rings play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Furan-2-ylmethyl)thio)pyridine is unique due to the presence of both a furan and a pyridine ring connected via a sulfur atom. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

856591-70-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C10H9NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-7H,8H2

InChI Key

OHOGVXWSBBDZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC=CO2

Origin of Product

United States

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